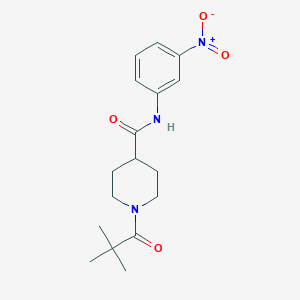
1-(3,4-dimethylbenzoyl)-4-(2-furylmethyl)piperazine
Übersicht
Beschreibung
1-(3,4-dimethylbenzoyl)-4-(2-furylmethyl)piperazine, also known as DMFP, is a chemical compound with potential applications in scientific research. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
1-(3,4-dimethylbenzoyl)-4-(2-furylmethyl)piperazine binds to dopamine D2 receptors and acts as a partial agonist, meaning it activates the receptor to a lesser extent than the endogenous ligand dopamine. This results in a decrease in dopamine release and a decrease in the activity of dopaminergic neurons. 1-(3,4-dimethylbenzoyl)-4-(2-furylmethyl)piperazine also has an affinity for serotonin 5-HT2A receptors, which may contribute to its behavioral effects.
Biochemical and Physiological Effects:
1-(3,4-dimethylbenzoyl)-4-(2-furylmethyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been reported to decrease locomotor activity and induce catalepsy, which is a state of immobility and rigidity. 1-(3,4-dimethylbenzoyl)-4-(2-furylmethyl)piperazine has also been shown to decrease the release of dopamine in the striatum and nucleus accumbens, two brain regions involved in reward processing. In addition, 1-(3,4-dimethylbenzoyl)-4-(2-furylmethyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dimethylbenzoyl)-4-(2-furylmethyl)piperazine has several advantages for lab experiments, including its high affinity for dopamine D2 receptors, its partial agonist activity, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, such as its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dimethylbenzoyl)-4-(2-furylmethyl)piperazine. One area of interest is the development of more selective and potent dopamine D2 receptor ligands based on the structure of 1-(3,4-dimethylbenzoyl)-4-(2-furylmethyl)piperazine. Another area of interest is the investigation of the role of dopamine D2 receptors in addiction and other neuropsychiatric disorders using 1-(3,4-dimethylbenzoyl)-4-(2-furylmethyl)piperazine as a tool. Additionally, the potential therapeutic applications of 1-(3,4-dimethylbenzoyl)-4-(2-furylmethyl)piperazine in the treatment of anxiety and depression warrant further investigation.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethylbenzoyl)-4-(2-furylmethyl)piperazine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for dopamine D2 receptors, which are involved in the regulation of reward and motivation. 1-(3,4-dimethylbenzoyl)-4-(2-furylmethyl)piperazine can be used as a tool to study the role of dopamine D2 receptors in various physiological and pathological conditions, such as addiction, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-5-6-16(12-15(14)2)18(21)20-9-7-19(8-10-20)13-17-4-3-11-22-17/h3-6,11-12H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJORAGPGPAWZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4649630.png)
![4-{2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4649655.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4649656.png)
![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B4649658.png)
![N-{3-[(4-isobutoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4649663.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4649673.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4649685.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4649699.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4649711.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B4649714.png)

![5-(4-methylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4649726.png)